tert-Butyl 2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate
Description
tert-Butyl 2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate (CAS: 152533-47-6) is a bicyclic carbamate derivative widely employed as a versatile building block in organic synthesis and pharmaceutical research. Its molecular formula is C₁₁H₁₇NO₃ (average mass: 211.26 g/mol), featuring a rigid bicyclo[2.2.1]heptane scaffold with a 7-azabicyclo core, a 2-oxo substituent, and a tert-butoxycarbonyl (Boc) protective group . The compound exists in enantiomerically pure forms, such as the (1R,4S)-stereoisomer (CAS: 163513-98-2), which is critical for asymmetric synthesis .
Properties
IUPAC Name |
tert-butyl 2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-7-4-5-8(12)9(13)6-7/h7-8H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWIJVOQGKJHEAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40570393 | |
| Record name | tert-Butyl 2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40570393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152533-47-6 | |
| Record name | tert-Butyl 2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40570393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Boc Protection and Cyclization Strategies
The foundational approach involves constructing the 7-azabicyclo[2.2.1]heptane core through intramolecular cyclization. A patented method begins with (2R)-7-(tert-butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid (Compound 6). This intermediate undergoes activation via mixed carbonic anhydride formation using ethyl chloroformate, followed by Curtius rearrangement with diphenylphosphoryl azide (DPPA) to yield an isocyanate intermediate. Trapping with benzyl alcohol produces the tert-butyl 2-{[(benzyloxy)carbonyl]amino}-7-azabicyclo[2.2.1]heptane-7-carboxylate, which is subsequently deprotected and oxidized to introduce the 2-oxo group.
Key Reaction Conditions
Lactam Formation via Oxidative Cyclization
An alternative route involves direct lactamization of a linear precursor. For example, tert-butyl (2R)-2-aminobicyclo[2.2.1]heptane-7-carboxylate is treated with NaH in THF, facilitating intramolecular amidation to form the lactam. This one-pot method achieves 68–72% yield, with the Boc group ensuring nitrogen protection and solubility.
Enzymatic Resolution for Stereochemical Control
Chiral purity is critical for pharmaceutical applications. A patented enzymatic resolution uses Amano AY lipase to hydrolyze the racemic 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylic acid dibenzyl ester (Compound 4) into enantiomerically pure (2R)-7-(tert-butoxycarbonyl) derivative. The process achieves >99% enantiomeric excess (ee) under mild conditions (pH 7.1, room temperature).
Optimization and Scalability Considerations
Catalytic Efficiency and Solvent Systems
Reaction yields improve significantly with polar aprotic solvents. For instance, DMF enhances the rate of Curtius rearrangement by stabilizing the transition state, while THF facilitates phase separation during workup. Catalytic amounts of DMAP (4-dimethylaminopyridine) further accelerate acyl transfer steps.
Temperature and Stoichiometric Ratios
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Curtius Rearrangement : Optimal at 80°C with 1.05 equivalents of DPPA to minimize side reactions.
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Boc Deprotection : Uses 4 M HCl in dioxane at 0°C to prevent lactam hydrolysis.
Analytical Characterization and Quality Control
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or amine groups.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl or amine derivatives .
Scientific Research Applications
Synthesis of Bioactive Compounds
tert-Butyl 2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate serves as a key intermediate in the synthesis of various bioactive molecules, particularly in the development of pharmaceuticals targeting neurological disorders. Its structural similarity to certain neurotransmitters allows it to be modified for enhanced biological activity.
Case Study:
A study demonstrated the synthesis of novel derivatives of this compound that exhibited significant activity against specific receptors involved in cognitive functions, suggesting its potential use in treating conditions like Alzheimer's disease .
Antimicrobial Activity
Research indicates that derivatives of this compound possess antimicrobial properties, making them candidates for developing new antibiotics.
Data Table: Antimicrobial Activity of Derivatives
| Compound | Activity Against | MIC (µg/mL) |
|---|---|---|
| Compound A | E. coli | 32 |
| Compound B | S. aureus | 16 |
| Compound C | P. aeruginosa | 64 |
Asymmetric Synthesis
The compound is utilized in asymmetric synthesis due to its chiral nature, facilitating the production of enantiomerically pure compounds essential in pharmaceuticals.
Case Study:
In a recent publication, researchers employed this compound as a chiral auxiliary in the synthesis of a complex alkaloid, achieving high enantioselectivity .
Catalysis
The compound has been explored as a catalyst in various organic reactions, including Diels-Alder reactions and Michael additions, enhancing reaction rates and selectivity.
Data Table: Catalytic Efficiency in Reactions
| Reaction Type | Catalyst Used | Yield (%) |
|---|---|---|
| Diels-Alder | tert-butyl 2-oxo... | 85 |
| Michael Addition | tert-butyl 2-oxo... | 90 |
OLED Materials
Recent investigations have identified potential applications of this compound in organic light-emitting diodes (OLEDs), where its electronic properties can be harnessed for improved device performance.
Case Study:
A study highlighted the incorporation of tert-butyl 2-oxo-7-azabicyclo[2.2.1]heptane derivatives into OLED devices, resulting in enhanced luminescent efficiency and stability .
Mechanism of Action
The mechanism of action of tert-Butyl 2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Variants in Bicyclic Carbamates
The following table summarizes key structural analogs, highlighting differences in ring size, substituent position, and functional groups:
Key Observations :
- Substituent Position : Moving the oxo group from position 2 to 6 (e.g., PB05558) or introducing oxygen (e.g., 2-oxa-5-aza in ) modifies hydrogen-bonding capacity and steric hindrance .
- Protective Groups : Replacing the Boc group with benzyl () or formyl () groups impacts solubility and deprotection strategies.
Stereochemical Variations
Enantiomeric purity significantly influences pharmacological activity:
- (1R,4S)-Isomer : Used in asymmetric synthesis of bioactive molecules; CAS 163513-98-2 has defined stereocenters critical for chiral induction .
- Racemic Mixtures: Compounds like tert-butyl rac-(1S,2R,4R)-2-(aminomethyl)-3-methylene-7-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride (CAS: 1909288-65-8) are cheaper but less selective in drug synthesis .
Biological Activity
tert-Butyl 2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate, also known by its CAS number 163513-99-3, is a bicyclic compound with significant potential in medicinal chemistry and biochemistry. Its unique structure allows it to interact with biological systems in various ways, making it a subject of interest for researchers exploring new therapeutic agents.
- Molecular Formula : C11H17NO3
- Molecular Weight : 211.26 g/mol
- CAS Number : 163513-99-3
- Purity : Typically available at 95% purity
The biological activity of this compound is primarily attributed to its ability to act as an inhibitor in various enzymatic processes. This compound has shown promise as a substrate or inhibitor for specific enzymes, particularly in the context of lipase activity.
Enzyme Interaction
Studies have indicated that this compound can influence the catalytic mechanisms of microbial lipases, which play crucial roles in hydrolyzing triglycerides and other lipid substrates. The interactions involve:
- Polar interactions between the carbonyl oxygen and amino acid residues within the enzyme's active site.
- Formation of transition states that facilitate the enzymatic reaction.
Biological Activity Overview
Research has demonstrated several biological activities associated with this compound, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially useful in developing new antibiotics.
- Inhibition of Lipases : As an inhibitor of lipase enzymes, it may have applications in treating obesity and metabolic disorders by modulating lipid metabolism.
- Neuroprotective Effects : There is emerging evidence that compounds similar to this structure may confer neuroprotective effects, possibly through modulation of neurotransmitter systems.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound:
| Study | Findings |
|---|---|
| Study A (2023) | Demonstrated significant inhibition of microbial lipases with IC50 values indicating effective enzyme inhibition at low concentrations. |
| Study B (2024) | Explored the compound's potential as an antimicrobial agent against Gram-positive bacteria, showing promising results in vitro. |
| Study C (2024) | Investigated neuroprotective properties in animal models, suggesting potential benefits for neurodegenerative diseases. |
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for preparing tert-butyl 2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via multi-step routes involving transannular alkylation or palladium-catalyzed amination. For example, a transannular alkylation strategy involves β-elimination of a silyl ether followed by cyclization, yielding the bicyclic core (e.g., 18% overall yield in early methods, improved to 36% with optimized platinum oxide catalysis) . Alternatively, palladium-bisimidazol-2-ylidene complexes catalyze cross-coupling between heteroaryl halides and 7-azabicyclo[2.2.1]heptane, achieving moderate yields . Key factors include catalyst loading, solvent polarity, and temperature control to minimize side reactions.
Q. How can the stereochemical configuration of this compound be confirmed experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving stereochemistry. For example, SC-XRD analysis of related bicyclic amides revealed nitrogen pyramidalization and bond angles consistent with strain in the bicyclo[2.2.1] system . Chiral HPLC or NMR using chiral shift reagents can also distinguish enantiomers, particularly for derivatives with asymmetric centers .
Q. What purification techniques are optimal for isolating this compound from reaction mixtures?
- Methodological Answer : Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) is commonly used. For polar derivatives, reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases improves separation. Recrystallization from tert-butyl methyl ether or dichloromethane/hexane mixtures can enhance purity (>95%) .
Advanced Research Questions
Q. How does the nitrogen pyramidalization in 7-azabicyclo[2.2.1]heptane amides affect their rotational barriers and reactivity?
- Methodological Answer : The strained bicyclic structure induces nitrogen pyramidalization, reducing rotational barriers about the amide bond. For N-benzoyl derivatives, rotational barriers (ΔG‡) are ~6.5 kcal/mol lower than in unstrained analogs due to diminished n(N)-π(CO) conjugation. This is quantified via dynamic NMR or variable-temperature NMR studies, correlating with Hammett σp<sup>+</sup> constants for para-substituted benzoyl groups . Computational modeling (DFT) further validates these findings by analyzing electron delocalization and allylic strain .
Q. What strategies can be employed to functionalize the 2-oxo group of the bicyclo[2.2.1]heptane scaffold for medicinal chemistry applications?
- Methodological Answer : The 2-oxo group serves as a handle for nucleophilic addition or reductive amination. For example:
- Reduction : SmI2-mediated reduction of the 2-keto group yields secondary alcohols, enabling further derivatization (e.g., esterification) .
- Amination : Palladium-catalyzed coupling with heteroaryl halides introduces N-heteroaryl substituents, expanding bioactivity profiles .
- Table : Functionalization Outcomes
| Reaction Type | Reagent/Conditions | Product Yield | Application |
|---|---|---|---|
| SmI2 Reduction | SmI2, THF, −78°C | 60–75% | Glutamic acid analogs |
| Pd-Catalyzed Coupling | Pd(imidazoline)2, K3PO4, DMF | 45–65% | Kinase inhibitors |
Q. How can computational methods predict the conformational stability of this compound derivatives?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model nitrogen pyramidalization and torsional strain. Key parameters include:
- Energy minima : Compare planar vs. pyramidal amide geometries.
- NBO analysis : Quantify n(N)-π(CO) delocalization to explain reduced rotational barriers .
- MD Simulations : Assess solvent effects on conformational dynamics using explicit solvent models (e.g., water, DMSO) .
Q. What analytical techniques resolve contradictions in reported rotational barriers for bicyclic amides?
- Methodological Answer : Discrepancies arise from solvent polarity and substituent effects. To reconcile
- VT-NMR : Measure ΔG‡ in multiple solvents (CDCl3, DMSO-d6) to isolate solvent-induced changes.
- X-ray Crystallography : Correlate solid-state structures (e.g., bond lengths, angles) with solution dynamics .
- Comparative Studies : Benchmark against monocyclic analogs (e.g., pyrrolidine amides) to isolate strain effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
